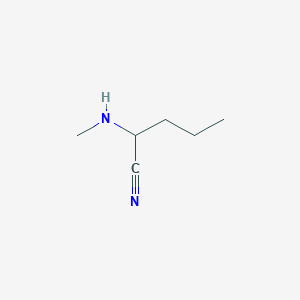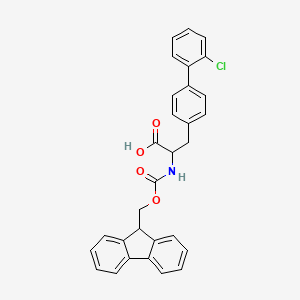
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine
Overview
Description
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is a chemical compound that belongs to the family of phenylalanine derivatives. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is not fully understood. However, it is known to interact with various biological molecules such as enzymes, receptors, and ion channels. It is also known to modulate the activity of various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It is known to inhibit the activity of various enzymes such as proteases and kinases. It is also known to modulate the activity of various receptors such as G protein-coupled receptors and ion channels. It is also known to affect the growth and differentiation of various cells.
Advantages and Limitations for Lab Experiments
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under standard laboratory conditions. However, it has some limitations as well. It is toxic and should be handled with care. It is also difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the use of this compound as a tool for studying the structure-activity relationship of various biological molecules. Finally, this compound can be used as a probe for studying protein-protein interactions and protein-ligand interactions.
In conclusion, this compound is a valuable compound for scientific research. It has various applications in the field of biochemistry and pharmacology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Scientific Research Applications
N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine is widely used in scientific research for its various applications. It is used as a building block for the synthesis of peptides and proteins. It is also used as a tool for studying the structure-activity relationship of various biological molecules such as enzymes, receptors, and ion channels. It is also used as a probe for studying protein-protein interactions and protein-ligand interactions.
properties
IUPAC Name |
3-[4-(2-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGRUJUYUOLUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



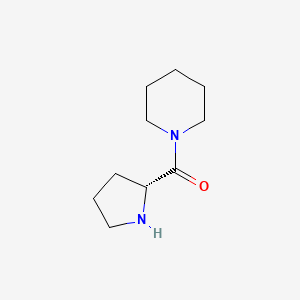

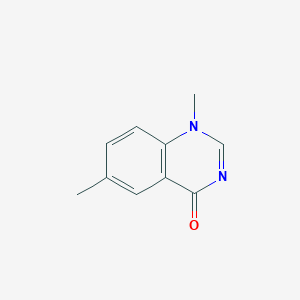
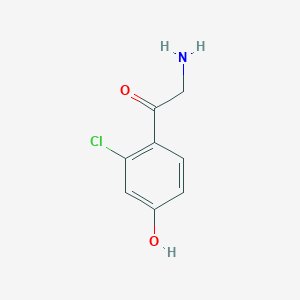

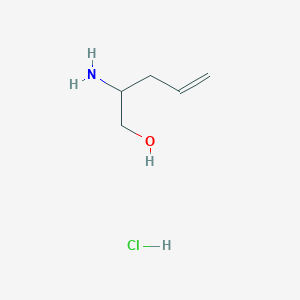

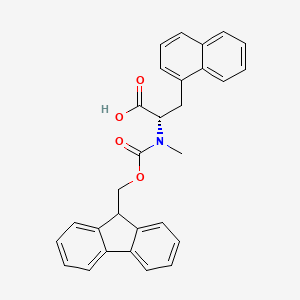
![4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3237104.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B3237114.png)
